molecular formula C95H137N27O28 B612789 Melanocyte protein Pmel 17 precursor (44-59) CAS No. 195523-86-5

Melanocyte protein Pmel 17 precursor (44-59)

Cat. No.: B612789
CAS No.: 195523-86-5
M. Wt: 2105.27
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Description

Primary Sequence Analysis and Isoform Variations

The premelanosomal protein 17 precursor fragment encompassing residues 44-59 possesses the primary amino acid sequence tryptophan-asparagine-arginine-glutamine-leucine-tyrosine-proline-glutamate-tryptophan-threonine-glutamate-alanine-glutamine-arginine-leucine-aspartate. This hexadecapeptide exhibits a molecular weight of 2105.3 daltons and demonstrates a molecular formula of carbon95-hydrogen137-nitrogen27-oxygen28. The sequence contains strategically positioned aromatic residues, including two tryptophan residues at positions 44 and 51, which contribute significantly to the fragment's structural stability and potential for intermolecular interactions.

Analysis of isoform variations within the broader premelanosomal protein 17 structure reveals multiple splice variants that affect the overall protein architecture while maintaining the 44-59 region's structural integrity. The primary isoforms include a long form containing the complete sequence and a short form lacking seven amino acids in the membrane-proximal region of the luminal domain. Additionally, a second splice variation results in the production of a smaller premelanosomal protein 17 product containing a deletion within the luminal domain tandem repeat region, specifically removing three of ten imperfect direct repeats from the central region. These splice variants demonstrate that while the core 44-59 fragment remains conserved, the surrounding structural context can be modified through alternative splicing mechanisms.

The fragment's position within the amino-terminal 443 amino acids of the luminal domain places it in the region that becomes incorporated into the soluble polypeptide designated as fragment alpha following proteolytic cleavage. This processing event occurs through the action of furin-like proprotein convertases that cleave between arginine469 and glutamine470, generating distinct fragments that remain linked through disulfide bonds. The 44-59 region thus represents part of the stable amino-terminal domain that retains structural integrity throughout the complex processing pathway.

Parameter Value
Amino Acid Sequence WNRQLYPEWTEAQRLD
Molecular Weight 2105.3 Da
Molecular Formula C95H137N27O28
Peptide Length 16 amino acids
Aromatic Residues 2 (Tryptophan at positions 44, 51)
Charged Residues 4 (Arginine, Glutamate, Aspartate)

Three-Dimensional Conformational Features in Soluble vs. Fibrillar States

The structural characterization of the premelanosomal protein 17 precursor fragment 44-59 reveals distinct conformational properties that vary significantly between soluble monomeric states and assembled fibrillar configurations. Nuclear magnetic resonance spectroscopy investigations of related premelanosomal protein 17 domains demonstrate that monomeric forms adopt conformations inconsistent with fully random coil structures at neutral pH conditions. The fragment exhibits significant chemical shift perturbations localized to residues near the carboxy-terminal region, indicating that the local chemical environment is highly sensitive to changes in pH conditions.

Under physiologically relevant conditions, the 44-59 fragment participates in the formation of amyloid-like fibrillar structures characterized by cross-beta sheet architecture. Electron diffraction studies of premelanosomal protein 17 filaments demonstrate that the overall structure is rich in beta-sheet content, with beta-strands aligned perpendicular to the filament axis. Circular dichroism spectroscopy confirms the predominance of beta-sheet secondary structure in the fibrillar state, contrasting with the more disordered conformation observed in soluble conditions. Solid-state nuclear magnetic resonance analyses further support the presence of in-register parallel beta-sheet arrangements, similar to those observed in other functional amyloid systems.

The transition from soluble to fibrillar states involves specific pH-dependent mechanisms that are characteristic of the melanosomal environment. The fragment readily forms amyloid structures under mildly acidic conditions typical of the lysosome-like melanosome lumen, with optimal assembly occurring at pH values between 4.0 and 6.0. These filaments demonstrate rapid dissolution upon exposure to neutral pH conditions, indicating a reversible conformational transition that may serve regulatory functions within the cellular context. The pH-dependent assembly mechanism appears to be mediated by protonation states of key ionizable residues, particularly glutamate residues that are conserved across species.

Paramagnetic relaxation enhancement studies reveal the presence of intramolecular interactions within the fragment that contribute to its structural organization in different pH environments. These interactions involve both electrostatic and hydrophobic components, with the aromatic tryptophan residues playing particularly important roles in stabilizing intermolecular contacts during fibril formation. The conformational changes observed upon pH reduction suggest that the fragment undergoes specific structural rearrangements that facilitate the formation of intermolecular contacts necessary for amyloid assembly.

Comparative Structural Homology Across Species (Human, Bovine, Mouse)

Cross-species analysis of the premelanosomal protein 17 precursor fragment 44-59 reveals remarkable conservation of structural elements across mammalian species, particularly among human, bovine, and mouse orthologs. The amino acid sequence WNRQLYPEWTEAQRLD demonstrates complete identity across these three species, indicating strong evolutionary pressure to maintain this specific structural motif. This conservation extends beyond primary sequence to include functional characteristics, as evidenced by the consistent amyloid-forming capacity observed across species variants.

Comparative structural studies of premelanosomal protein 17 orthologs from multiple vertebrate species reveal that while most protein domains show strong alignment across species, the repeat domain exhibits significant variation. However, the 44-59 fragment falls outside the variable repeat region and instead resides within the highly conserved amino-terminal domain. Mouse premelanosomal protein 17 shares approximately 50% sequence identity in the repeat domain compared to human, while zebrafish repeat domains appear completely unrelated. Despite these variations in the repeat region, the amino-terminal domain containing the 44-59 fragment maintains structural conservation.

The functional implications of this cross-species conservation become apparent when examining the amyloid-forming properties of different orthologs. Studies demonstrate that repeat domains from mouse and zebrafish, along with human splice variants, all form amyloid specifically at mildly acidic pH conditions. This suggests that the fundamental mechanism of pH-dependent amyloid formation is conserved across species, with the 44-59 fragment contributing to the overall structural stability required for this process.

Detailed sequence alignments reveal that the conservation of the 44-59 region extends to secondary structural elements, with predicted beta-strand propensities maintained across species. The positioning of aromatic residues, particularly the tryptophan residues at positions 44 and 51, remains identical across human, bovine, and mouse sequences. These residues are known to participate in aromatic stacking interactions that stabilize amyloid structures, suggesting that their conservation reflects functional requirements for proper fibril formation.

Species Sequence Conservation Functional Conservation pH Sensitivity
Human WNRQLYPEWTEAQRLD Amyloid formation pH 4.0-6.0
Bovine WNRQLYPEWTEAQRLD Amyloid formation pH 4.0-6.0
Mouse WNRQLYPEWTEAQRLD Amyloid formation pH 4.0-6.0
Zebrafish Variable repeat region Amyloid formation pH 4.0-6.0

Role of Repeat Domain in Beta-Sheet Formation

The premelanosomal protein 17 precursor fragment 44-59 plays a crucial role in facilitating beta-sheet formation within the broader context of the protein's repeat domain architecture. While the 44-59 fragment itself is located outside the classical repeat domain, it contributes significantly to the overall structural organization that enables the repeat region to adopt its characteristic amyloid conformation. The repeat domain contains ten copies of a partial repeat sequence with the consensus pattern, which is essential for filament formation in vivo.

Structural modeling studies utilizing sequence threading approaches have generated three-dimensional models of the repeat domain that exhibit distinct properties of beta-solenoid structures. These models are stabilized by extensive networks of hydrogen bonds generated through stacking of highly conserved polar residues within the repeat domain. The 44-59 fragment contributes to this stabilization network through its strategic positioning at the amino-terminal boundary of the organized repeat structure, providing nucleation sites for the initial beta-sheet formation events.

The mechanism of beta-sheet formation involves the specific role of invariant glutamate residues throughout the repeat domain, supporting a pH-dependent mechanism for domain assembly. The 44-59 fragment contains a glutamate residue at position 48 that participates in this pH-sensing network, undergoing protonation state changes that influence the overall conformational stability of the repeat region. Under mildly acidic conditions characteristic of melanosomal environments, these glutamate residues adopt protonation states that favor intermolecular hydrogen bonding and subsequent beta-sheet assembly.

Electron diffraction analyses of formed fibrils demonstrate that the repeat domain adopts a cross-beta structure with beta-strands oriented perpendicular to the fibril axis. The 44-59 fragment contributes to this organization by providing structural constraints that limit the conformational flexibility of the amino-terminal region, thereby facilitating the proper alignment of repeat sequences for optimal beta-sheet interactions. Solid-state nuclear magnetic resonance studies confirm that the resulting structures exhibit in-register parallel beta-sheet arrangements, with identical residues from different molecules aligned along the fiber axis.

The kinetics of beta-sheet formation reveal that the 44-59 fragment influences the nucleation phase of amyloid assembly. Cross-seeding experiments demonstrate that pre-formed fibrils containing the intact amino-terminal domain, including the 44-59 region, can accelerate the aggregation of isolated repeat domain fragments. This templating effect suggests that the 44-59 fragment contributes to the formation of stable nucleation complexes that serve as growth centers for subsequent fibril elongation. The specificity of this cross-seeding reaction indicates that precise structural complementarity exists between the 44-59 region and the repeat domain beta-sheet surfaces.

Structural Element Beta-Sheet Contribution pH Dependence Nucleation Role
Fragment 44-59 Amino-terminal constraint Glutamate at position 48 Nucleation template
Repeat Domain Core beta-sheet structure Multiple glutamate residues Primary assembly site
Combined Structure Stabilized beta-solenoid Cooperative pH sensing Enhanced nucleation

Properties

CAS No.

195523-86-5

Molecular Formula

C95H137N27O28

Molecular Weight

2105.27

sequence

WNRQLYPEWTEAQRLD

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonyms

Melanocyte protein Pmel 17 precursor (44-59)

Origin of Product

United States

Preparation Methods

Fmoc-Based Synthesis Strategy

The 16-residue peptide corresponding to PMEL 17 residues 44-59 is synthesized via solid-phase peptide synthesis (SPPS) using a 9-fluorenylmethoxycarbonyl (Fmoc) strategy. This method is favored for its compatibility with acid-labile side-chain protecting groups and high yield efficiency. The synthesis begins with the C-terminal residue (Asp) anchored to a preloaded Wang resin, which provides a stable linkage for iterative coupling cycles. Each amino acid is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma-dimethylaminopropylcarbodiimide (DIC) in the presence of N-methylmorpholine (NMM) as a base. Coupling reactions are conducted under nitrogen atmosphere to minimize oxidation of sensitive residues like Trp (position 44) and Tyr (position 48).

Resin and Side-Chain Protection

The choice of resin critically influences peptide purity. Wang resin (100–200 mesh, 1% divinylbenzene) is employed for its moderate swelling properties in dichloromethane (DCM) and dimethylformamide (DMF), ensuring efficient reagent penetration. Side-chain protecting groups include tert-butyl (t-Bu) for Tyr and Thr, trityl (Trt) for Asn and Gln, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg. These groups are selectively removed during the final trifluoroacetic acid (TFA)-mediated cleavage, while the backbone remains intact.

Cleavage and Global Deprotection

Upon completion of the synthesis, the peptide-resin is treated with a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups. The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a white powder.

Purification of PMEL 17 (44-59)

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified using reverse-phase HPLC on a C18 column (250 × 4.6 mm, 5 µm particle size) with a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). Elution is monitored at 214 nm, with the target peptide typically eluting at 25–30% solvent B over 45 minutes. Post-purification, fractions are analyzed by analytical HPLC to confirm homogeneity (>95% purity).

Table 1: HPLC Purification Parameters

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 µm
Flow Rate1 mL/min
Gradient5–60% B over 45 min
DetectionUV at 214 nm
Purity Threshold≥95%

Characterization and Quality Control

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of the peptide (theoretical: 2021.2 Da, observed: 2021.3 Da). Electrospray ionization (ESI)-MS in positive ion mode further validates the sequence via tandem MS fragmentation, matching y- and b-ion series to the expected residues.

Analytical HPLC

Batch consistency is assessed using analytical HPLC under the same conditions as purification. Peptide identity is confirmed by co-elution with a reference standard and a single symmetrical peak.

Circular Dichroism (CD) Spectroscopy

Secondary structure analysis in phosphate-buffered saline (pH 7.4) reveals a random coil conformation, consistent with the peptide’s linear epitope nature. CD spectra show minima at 200 nm and maxima at 190 nm, characteristic of unstructured peptides.

Applications in Research

T-Cell Activation Assays

The PMEL 17 (44-59) peptide is used to stimulate antigen-specific T cells in interferon-γ ELISPOT and intracellular cytokine staining (ICS) assays. In melanoma research, this epitope elicits robust CD4+ T-cell responses when presented by HLA-DR molecules.

Structural Studies

The peptide’s role in amyloid fibril formation is investigated under mildly acidic conditions (pH 4.5–5.5), mimicking the melanosome lumen. Fourier-transform infrared (FTIR) spectroscopy identifies β-sheet structures, critical for templating melanin polymerization .

Chemical Reactions Analysis

Types of Reactions: Melanocyte protein Pmel 17 precursor (44-59) undergoes several post-translational modifications, including glycosylation and proteolytic cleavage. These modifications are crucial for its proper function and localization within melanosomes .

Common Reagents and Conditions:

Major Products: The major products of these reactions are the mature forms of the Pmel 17 protein, which assemble into amyloid fibrils within melanosomes. These fibrils serve as a template for melanin deposition .

Scientific Research Applications

Melanocyte protein Pmel 17 precursor (44-59) has several scientific research applications:

Mechanism of Action

The melanocyte protein Pmel 17 precursor (44-59) exerts its effects by forming a fibrillar matrix within melanosomes. This matrix provides a scaffold for the deposition of melanin, facilitating the efficient production and storage of the pigment. The protein undergoes several post-translational modifications, including glycosylation and proteolytic cleavage, which are essential for its proper function and localization .

Comparison with Similar Compounds

Key Functions :

  • Amyloid Fibril Formation: PMEL aggregates into cross-β-sheet fibrils within melanosomes, forming a structural matrix essential for melanin deposition and melanosome shape .
  • Pigmentation Regulation: PMEL mutations are linked to hypopigmentation in species like zebrafish, dogs, and humans due to melanocyte dysfunction .
  • Diagnostic Marker: Recognized by monoclonal antibody HMB-45, PMEL serves as a marker for activated melanocytes and melanoma .

Comparison with Similar Compounds

2.1. Structural and Functional Comparison
Compound Role Structure Key Features
PMEL 17 (44-59) Melanosome fibril matrix formation 16-aa peptide fragment - Conserved across species; forms non-toxic amyloid fibrils .
- Regulated by MITF .
MLANA (Melan-A/MART-1) Melanosome stability Full-length protein - Stabilizes GPR143 for PMEL transport .
- Co-regulated with PMEL by MITF .
TYR (Tyrosinase) Melanin synthesis rate-limiting enzyme Enzyme (Cu-containing oxidase) - Catalyzes tyrosine hydroxylation; mutations cause albinism .
- Expressed in melanocytes and melanoma .
MITF (Microphthalmia-associated TF) Transcription factor Basic helix-loop-helix protein - Master regulator of PMEL, MLANA, and TYR .
- Required for melanocyte survival and differentiation .
BACE2 Proteolytic processing of PMEL β-secretase enzyme - Cleaves PMEL to generate amyloidogenic fragments .
- Required for functional melanosome fibrils .
2.2. Research Findings and Distinctions
  • Expression Specificity: PMEL is primarily melanocyte-specific but shows atypical expression in epithelial cells (e.g., sweat glands, thyroid) . In contrast, MLANA and TYR are exclusive to melanocytes . MITF regulates PMEL and MLANA but also controls non-pigment genes like CDH1 (E-cadherin) .
  • Functional Interactions :

    • PMEL fibril formation requires proteolytic processing by BACE2, unlike TYR, which functions independently in melanin synthesis .
    • MLANA stabilizes PMEL indirectly via GPR143, while MITF directly activates PMEL transcription .
  • Disease Associations: PMEL Mutations: Linked to iris melanocyte dysfunction and pigment dispersion syndrome (PDS) in humans due to disordered fibrils . TYR Mutations: Cause oculocutaneous albinism . MITF Dysregulation: Drives melanoma progression and chemoresistance .
2.3. Therapeutic Relevance
  • PMEL in Melanoma: PMEL is overexpressed in melanoma cells, making it a target for ADCs (e.g., 17A9 ADC) . Normal melanocytes show lower sensitivity to PMEL-targeted ADCs due to reduced proliferation .
  • BACE2 Inhibitors :

    • Blocking BACE2 disrupts PMEL fibrillogenesis, suggesting a strategy for pigmentation disorders .

Notes and Limitations

  • PMEL in Non-Melanocytes: Evidence of PMEL expression in sweat glands and mammary cells complicates its role as a melanocyte lineage marker .
  • Species Variability: Zebrafish PMEL mutants show melanocyte loss, while humans exhibit milder ocular defects, highlighting species-specific roles .
  • Technical Challenges : PMEL fibrils are sensitive to fixation methods, complicating imaging studies .

Biological Activity

The melanocyte protein Pmel 17, also known as gp100, is a crucial component in the biology of melanin synthesis and melanosome formation in melanocytes. This article delves into the biological activity of the Pmel 17 precursor, particularly focusing on the peptide segment 44-59, its structural characteristics, functional implications, and its role in various biological processes.

Overview of Pmel 17

Pmel 17 is a type I integral membrane glycoprotein predominantly expressed in melanocytes. It plays a pivotal role in the morphogenesis of melanosomes, organelles responsible for melanin production. The protein is synthesized as a precursor and undergoes extensive post-translational modifications, including cleavage and glycosylation, which are essential for its functional activity and trafficking to melanosomes.

Structural Characteristics

Pmel 17 consists of several domains:

  • N-terminal Domain : Involved in amyloid fibril formation.
  • Polycystic Kidney Disease (PKD) Domain : Critical for physiological amyloid core formation.
  • RPT Domain : Rich in proline, serine, threonine, and glutamic acid residues; essential for fibril formation.
  • C-terminal Domain : Contains additional functional motifs necessary for protein stability and interaction with other cellular components.

The specific segment of interest, Pmel 17 (44-59) , corresponds to a part of the lumenal domain that has been implicated in immune responses and may serve as an epitope for T-cell recognition in melanoma patients .

Melanosome Formation and Melanin Synthesis

Pmel 17 is integral to the early stages of melanosome biogenesis. It facilitates the formation of fibrillar structures within melanosomes, which serve as scaffolds for melanin deposition. The amyloid-like fibrils formed by Pmel 17 are believed to provide structural support and protect against toxic intermediates generated during melanin synthesis .

Immune Response

The peptide segment Pmel 17 (44-59) has been shown to elicit T-cell responses in melanoma patients. Specifically, it can activate CD4+ T cells against melanoma cells expressing this epitope. This has significant implications for immunotherapy strategies targeting melanoma .

Cytoprotection

Research indicates that Pmel 17 fibrils may play a cytoprotective role by sequestering toxic intermediates produced during melanin synthesis. This function is critical for maintaining melanocyte health and preventing apoptosis due to oxidative stress induced by excess melanin production .

Research Findings

Recent studies have elucidated various aspects of Pmel 17's biological activity:

  • Amyloid Formation : Investigations into the mechanisms regulating amyloid formation have identified specific domains within Pmel 17 that promote fibril formation under physiological conditions. The PKD domain appears to be particularly important in this process .
  • Post-translational Modifications : The processing of Pmel 17 involves cleavage by proprotein convertases, resulting in the generation of soluble forms that may have distinct biological activities compared to the membrane-bound form .
  • Role in Melanoma : Given its expression profile and immunogenic properties, Pmel 17 is a target for melanoma immunotherapy. The identification of specific epitopes like Pmel 17 (44-59) provides avenues for developing vaccine strategies aimed at enhancing anti-tumor immunity .

Case Study 1: Immunogenicity in Melanoma Patients

A study involving peripheral blood from melanoma patients demonstrated that T cells could be generated against the synthetic peptide h-gp100 (44-59). This highlights the potential for utilizing this peptide in vaccine formulations aimed at eliciting robust immune responses against melanoma .

Case Study 2: Fibril Formation Dynamics

Research examining the dynamics of fibril formation within melanocytes revealed that mutations or alterations in Pmel 17 processing could lead to impaired melanin production and increased susceptibility to cellular stressors. This underscores the importance of proper Pmel 17 function in maintaining melanocyte viability and pigment production .

Q & A

Q. How do oxidative stress conditions alter PMEL 17 (44-59) aggregation kinetics?

  • Methodological Answer : Expose synthetic peptide to H2O2 (0–1 mM) and monitor aggregation via dynamic light scattering (DLS). Correlate with thiol oxidation status using Ellman’s reagent. For in vivo relevance, treat MNT-1 cells with UVB radiation and image PMEL aggregates via super-resolution microscopy .

Key Methodological Considerations

  • Contradictions in Data : TFA salts in synthetic peptides (up to 45% by weight) can artificially suppress cell proliferation or activate stress pathways. Always report TFA content and use desalting protocols for in vivo studies .
  • Advanced Tools : MSFragger (for proteomics), NetMHCpan (antigen prediction), and ImageJ fibril analysis plugins are critical for high-resolution studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.